molecular formula C10H24N2O B13255248 Diethyl({2-[(1-methoxypropan-2-YL)amino]ethyl})amine

Diethyl({2-[(1-methoxypropan-2-YL)amino]ethyl})amine

Cat. No.: B13255248
M. Wt: 188.31 g/mol
InChI Key: CHJWXVOZVWBSAX-UHFFFAOYSA-N
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Description

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine is an organic compound with a complex structure that includes both diethylamine and methoxypropanamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine typically involves the reaction of diethylamine with 2-(1-methoxypropan-2-yl)aminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include neurotransmitter modulation or enzyme inhibition, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with similar reactivity but lacking the methoxypropanamine moiety.

    Methoxypropanamine: Contains the methoxypropanamine group but lacks the diethylamine component.

    N,N-Dimethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine: Similar structure but with dimethyl groups instead of diethyl groups.

Uniqueness

Diethyl({2-[(1-methoxypropan-2-yl)amino]ethyl})amine is unique due to its combined structural features, which confer specific reactivity and potential applications that are not shared by simpler analogs. The presence of both diethylamine and methoxypropanamine moieties allows for a broader range of chemical reactions and biological interactions.

Properties

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

N',N'-diethyl-N-(1-methoxypropan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H24N2O/c1-5-12(6-2)8-7-11-10(3)9-13-4/h10-11H,5-9H2,1-4H3

InChI Key

CHJWXVOZVWBSAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(C)COC

Origin of Product

United States

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